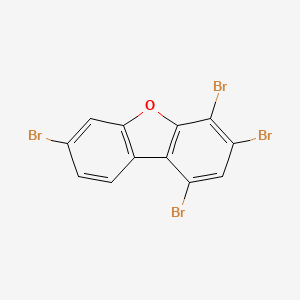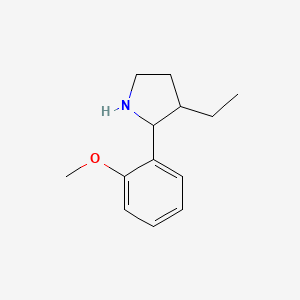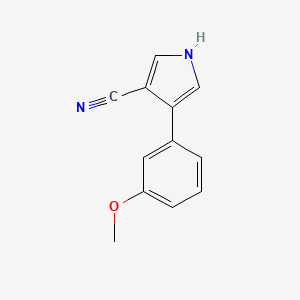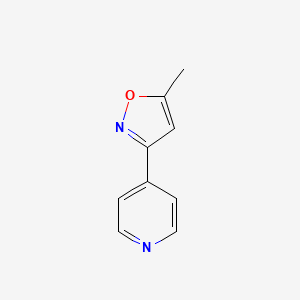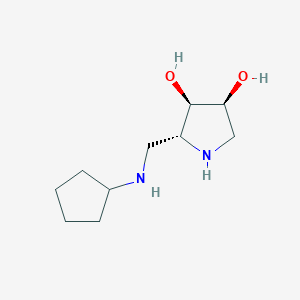![molecular formula C13H13N5 B12886291 N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline CAS No. 62073-32-9](/img/structure/B12886291.png)
N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a dimethylaniline moiety attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline typically involves the formation of the triazolopyridine core followed by the introduction of the dimethylaniline group. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Shares the triazolopyridine core but lacks the dimethylaniline group.
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate: Contains a similar triazolopyridine structure with different substituents.
Uniqueness
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can enhance its electronic properties and reactivity. This structural feature can lead to distinct biological activities and applications compared to other triazolopyridine derivatives .
特性
CAS番号 |
62073-32-9 |
|---|---|
分子式 |
C13H13N5 |
分子量 |
239.28 g/mol |
IUPAC名 |
N,N-dimethyl-2-(triazolo[4,5-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H13N5/c1-17(2)11-7-3-4-8-12(11)18-13-10(15-16-18)6-5-9-14-13/h3-9H,1-2H3 |
InChIキー |
TZQCUNLUVHNIBD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1N2C3=C(C=CC=N3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
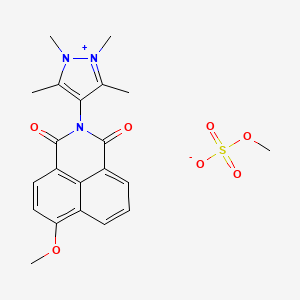

![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)

